Cas no 945980-57-4 (N-(prop-2-yn-1-yl)cyclopropanesulfonamide)

N-(prop-2-yn-1-yl)cyclopropanesulfonamide is a specialized sulfonamide derivative featuring a cyclopropane ring and a terminal alkyne functional group. This compound is of interest in synthetic and medicinal chemistry due to its unique structural motifs, which enable diverse reactivity, including click chemistry applications via the alkyne moiety. The cyclopropane ring contributes steric and electronic effects, potentially enhancing metabolic stability in drug design. Its well-defined molecular architecture makes it a valuable intermediate for constructing complex molecules, particularly in the development of bioactive compounds or functional materials. The compound's purity and stability under standard conditions further support its utility in research and industrial applications.
N-(prop-2-yn-1-yl)cyclopropanesulfonamide structure
945980-57-4 structure
Product Name:N-(prop-2-yn-1-yl)cyclopropanesulfonamide
CAS No:945980-57-4
MF:C6H9NO2S
MW:159.206160306931
CID:4666728
Update Time:2025-05-21

N-(prop-2-yn-1-yl)cyclopropanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(prop-2-yn-1-yl)cyclopropanesulfonamide
    • Cyclopropanesulfonamide, N-2-propyn-1-yl-
    • Inchi: 1S/C6H9NO2S/c1-2-5-7-10(8,9)6-3-4-6/h1,6-7H,3-5H2
    • InChI Key: OZPGPFBXJACUTA-UHFFFAOYSA-N
    • SMILES: C1(S(NCC#C)(=O)=O)CC1

N-(prop-2-yn-1-yl)cyclopropanesulfonamide Pricemore >>

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Additional information on N-(prop-2-yn-1-yl)cyclopropanesulfonamide

Recent Advances in the Study of N-(prop-2-yn-1-yl)cyclopropanesulfonamide (CAS: 945980-57-4)

N-(prop-2-yn-1-yl)cyclopropanesulfonamide (CAS: 945980-57-4) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclopropane sulfonamide scaffold and propargyl functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a versatile building block in drug discovery, particularly in the development of covalent inhibitors targeting critical enzymes involved in disease pathways.

One of the key areas of research has been the exploration of N-(prop-2-yn-1-yl)cyclopropanesulfonamide as a reactive warhead in covalent inhibitor design. The propargyl group enables selective modification of cysteine residues in target proteins, making it a valuable tool for the development of irreversible inhibitors. Recent publications have highlighted its application in the inhibition of kinases and other enzymes implicated in cancer and inflammatory diseases. For instance, a 2023 study demonstrated its efficacy in targeting Bruton's tyrosine kinase (BTK), a critical player in B-cell malignancies.

In addition to its role in covalent inhibition, N-(prop-2-yn-1-yl)cyclopropanesulfonamide has been investigated for its potential in click chemistry applications. The alkyne functionality allows for efficient conjugation with azide-containing biomolecules, facilitating the development of novel probes and diagnostics. Recent advancements in bioorthogonal chemistry have leveraged this property to enable real-time imaging and tracking of cellular processes, providing deeper insights into disease mechanisms.

Pharmacokinetic studies of N-(prop-2-yn-1-yl)cyclopropanesulfonamide derivatives have also been a focus of recent research. Efforts to optimize the bioavailability and metabolic stability of these compounds have led to the development of analogs with improved therapeutic profiles. A 2024 study reported the synthesis of prodrugs designed to enhance oral absorption, addressing previous challenges associated with the compound's physicochemical properties.

Looking ahead, the versatility of N-(prop-2-yn-1-yl)cyclopropanesulfonamide continues to inspire innovative research. Its dual functionality as a covalent modifier and a click chemistry handle positions it as a valuable asset in the toolkit of medicinal chemists. Future directions may include the exploration of its applications in targeted protein degradation and the development of next-generation therapeutics with enhanced selectivity and potency.

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